Dibenzofuran, 4,6-bis(bromomethyl)-
Description
4,6-Bis(bromomethyl)dibenzo[b,d]furan (compound 10 in ) is a brominated derivative of dibenzofuran, a heterocyclic aromatic compound. Its structure features bromomethyl (-CH₂Br) groups at the 4- and 6-positions of the dibenzofuran core. This compound is synthesized via bromination of 3,7-dibromo-4,6-dimethyldibenzo[b,d]furan (compound 9) using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) under radical initiation (). The bromomethyl groups render it highly reactive, making it a valuable intermediate in organic synthesis, particularly for cross-coupling reactions or further functionalization. Its structure is confirmed via NMR and GC-MS analysis ().
Properties
CAS No. |
170797-83-8 |
|---|---|
Molecular Formula |
C14H10Br2O |
Molecular Weight |
354.04 g/mol |
IUPAC Name |
4,6-bis(bromomethyl)dibenzofuran |
InChI |
InChI=1S/C14H10Br2O/c15-7-9-3-1-5-11-12-6-2-4-10(8-16)14(12)17-13(9)11/h1-6H,7-8H2 |
InChI Key |
GGSQCXQNHIDQEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)C3=CC=CC(=C3O2)CBr)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-bis(bromomethyl)dibenzo[b,d]furan typically involves the bromination of dibenzofuran. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride under reflux conditions. The dibenzofuran undergoes bromination at the 4 and 6 positions to yield the desired product.
Industrial Production Methods: While specific industrial production methods for 4,6-bis(bromomethyl)dibenzo[b,d]furan are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling bromine-containing reagents.
Chemical Reactions Analysis
Types of Reactions: 4,6-Bis(bromomethyl)dibenzo[b,d]furan can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl groups can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce functional groups at the bromomethyl positions.
Reduction: The bromomethyl groups can be reduced to methyl groups using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed:
Nucleophilic Substitution: Products include azides, thiols, or ethers depending on the nucleophile used.
Oxidation: Products include aldehydes, carboxylic acids, or ketones.
Reduction: The major product is dibenzofuran with methyl groups at the 4 and 6 positions.
Scientific Research Applications
4,6-Bis(bromomethyl)dibenzo[b,d]furan has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of novel materials, including polymers and organic light-emitting diodes (OLEDs).
Medicinal Chemistry: It is explored for its potential in drug development, particularly in the synthesis of biologically active compounds.
Biological Studies: The compound is used in studies involving enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 4,6-bis(bromomethyl)dibenzo[b,d]furan depends on the specific application. In nucleophilic substitution reactions, the bromomethyl groups act as leaving groups, allowing nucleophiles to attack the carbon atoms. In biological systems, the compound may interact with enzymes or proteins, potentially inhibiting their activity by forming covalent bonds with active site residues.
Comparison with Similar Compounds
Comparison with Structurally Similar Dibenzofuran Derivatives
Below is a detailed comparison of 4,6-bis(bromomethyl)dibenzofuran with analogous compounds, focusing on substituent effects, synthesis, and applications.
Table 1: Key Structural and Functional Comparisons
Electronic and Material Properties
- OLED Host Materials : DBFDPO () and BDFDPO () demonstrate superior electron transport and thermal stability compared to 4,6-bis(bromomethyl)dibenzofuran. The phosphoryl/phosphine groups in these derivatives lower singlet-state energy levels (3.63 eV for DBFDPO) while maintaining high triplet states (3.16 eV), ideal for blue-green electrophosphorescence. Bromomethyl groups lack such electronic tuning.
- Bite Angle Effects: Phosphine-substituted dibenzofurans (e.g., 4,6-bis(phosphinidene)dibenzofuran in ) exhibit wide bite angles (5.674 Å for 1c), influencing catalytic selectivity in cross-coupling reactions. Bromomethyl derivatives cannot mimic this geometric control.
Thermal and Morphological Stability
- DBFDPO’s symmetric disubstitution confers a glass transition temperature (Tg) of 191°C (), far exceeding the thermal limits of 4,6-bis(bromomethyl)dibenzofuran.
Biological Activity
Dibenzofuran, 4,6-bis(bromomethyl)- is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Dibenzofuran, 4,6-bis(bromomethyl)- features a dibenzofuran backbone with bromomethyl substituents at the 4 and 6 positions. The presence of bromine atoms can enhance the compound's reactivity and influence its biological interactions.
Antimicrobial Activity
Research indicates that dibenzofuran derivatives exhibit significant antimicrobial properties. The specific compound has been studied for its efficacy against various bacterial strains.
- Mechanism of Action : The antimicrobial activity is primarily attributed to the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication. By interfering with these enzymes, the compound prevents bacterial cell division and growth.
Cytotoxicity Studies
Cytotoxic assays have shown that dibenzofuran derivatives can induce apoptosis in cancer cell lines. Studies have demonstrated that these compounds can effectively reduce cell viability in several cancer types.
- Case Study : A study published in Molecules highlighted the cytotoxic effects of dibenzofuran derivatives on human breast cancer cells. The results indicated a dose-dependent decrease in cell viability, suggesting potential therapeutic applications in oncology .
Data Tables
| Biological Activity | Efficacy | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |
| Cytotoxicity | Induces apoptosis in cancer cells |
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of dibenzofuran derivatives. Modifications to the dibenzofuran core can lead to enhanced biological activities. For instance:
- Bromination : The introduction of bromine atoms has been shown to increase antimicrobial potency.
- Substituent Variations : Altering substituents on the dibenzofuran ring can significantly affect cytotoxicity and selectivity towards cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
